

PROTAC BRD4 Degradar-1: A Technical Guide for Epigenetic Regulation Studies

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Compound of Interest

Compound Name: PROTAC BRD4 Degradar-1

Cat. No.: B10821877

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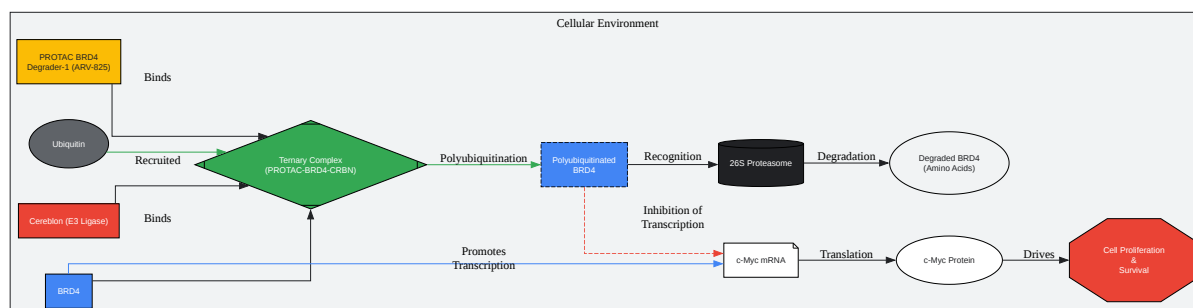
Introduction

PROTAC BRD4 Degradar-1, also widely known as ARV-825, represents a significant advancement in the field of targeted protein degradation for epigenetic regulation. This chimeric molecule is a Proteolysis Targeting Chimera (PROTAC) designed to specifically eliminate the Bromodomain and Extra-Terminal (BET) protein BRD4, a key epigenetic reader involved in the regulation of gene transcription. Dysregulation of BRD4 is implicated in the pathogenesis of numerous cancers and other diseases, making it a compelling therapeutic target. Unlike traditional small-molecule inhibitors that only block the function of a protein, PROTACs mediate the degradation of the target protein, leading to a more profound and sustained downstream effect. This technical guide provides an in-depth overview of **PROTAC BRD4 Degradar-1**, including its mechanism of action, biochemical and cellular activities, and detailed protocols for its study.

Mechanism of Action

PROTAC BRD4 Degradar-1 is a heterobifunctional molecule that consists of a ligand that binds to the BET bromodomains of BRD4 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. By simultaneously binding to both BRD4 and CRBN, the degrader brings the E3 ligase into close proximity with the BRD4 protein. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to BRD4, leading to its polyubiquitination. The polyubiquitinated BRD4 is then

recognized and degraded by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, most notably the proto-oncogene c-Myc, which plays a critical role in cell proliferation and survival[1][3][4].



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Caption: Mechanism of action of **PROTAC BRD4 Degradation-1 (ARV-825)**.

Quantitative Data

The following tables summarize the key quantitative data for **PROTAC BRD4 Degradation-1 (ARV-825)** from various studies.

Table 1: Binding Affinity and Degradation Potency

Parameter	Target	Value	Cell Line/Assay Condition	Reference
Kd	BRD4 (BD1)	90 nM	Cell-free assay	[2]
Kd	BRD4 (BD2)	28 nM	Cell-free assay	[2]
IC50	BRD4 (BD1)	41.8 nM	Not specified	
DC50	BRD4	<1 nM	Burkitt's Lymphoma (BL) cells	[5]
DC50	BRD2	13.55 nM	Molt4 (T-ALL)	[3]
DC50	BRD3	5.38 nM	Molt4 (T-ALL)	[3]
DC50	BRD4	4.75 nM	Molt4 (T-ALL)	[3]
DC50	BRD2	~5 nM	Jurkat (T-ALL)	[3]
DC50	BRD3	~5 nM	Jurkat (T-ALL)	[3]
DC50	BRD4	~5 nM	Jurkat (T-ALL)	[3]
DC50	BRD2	23.12 nM	6T-CEM (T-ALL)	[3]
DC50	BRD3	16.41 nM	6T-CEM (T-ALL)	[3]
DC50	BRD4	25.64 nM	6T-CEM (T-ALL)	[3]
DC50	BRD2	34.28 nM	CCRF-CEM (T-ALL)	[3]
DC50	BRD3	29.72 nM	CCRF-CEM (T-ALL)	[3]
DC50	BRD4	225.42 nM	CCRF-CEM (T-ALL)	[3]

Table 2: Cellular Activity (Anti-proliferative Effects)

Cell Line	Cancer Type	IC50 (72h)	Reference
Jurkat	T-cell Acute Lymphoblastic Leukemia	~10 nM	[3]
Molt4	T-cell Acute Lymphoblastic Leukemia	~5 nM	[3]
6T-CEM	T-cell Acute Lymphoblastic Leukemia	~20 nM	[3]
CCRF-CEM	T-cell Acute Lymphoblastic Leukemia	~50 nM	[3]
MGC803	Gastric Cancer	<50 nM	[6]
HGC27	Gastric Cancer	<50 nM	[6]
AGS	Gastric Cancer	~100 nM	[6]
SGC7901	Gastric Cancer	~200 nM	[6]
IMR-32	Neuroblastoma	~50 nM	[7]
SK-N-BE(2)	Neuroblastoma	~1 μ M	[7]
SK-N-SH	Neuroblastoma	~100 nM	[7]
SH-SY5Y	Neuroblastoma	~500 nM	[7]
TPC-1	Thyroid Carcinoma	25-250 nM (significant reduction)	[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for BRD4 Degradation

This protocol is for assessing the degradation of BRD4 protein in cells treated with **PROTAC BRD4 Degradar-1**.

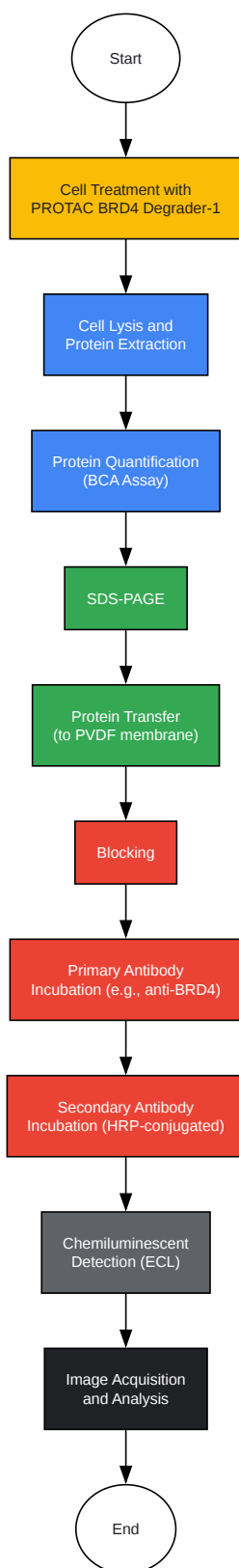
Materials:

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- ECL detection reagent

Procedure:

- **Cell Treatment:** Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of **PROTAC BRD4 Degradar-1** (e.g., 1, 10, 100 nM) or DMSO as a vehicle control for the desired time (e.g., 4, 8, 24 hours).
- **Cell Lysis:** After treatment, wash cells with ice-cold PBS and lyse them in 100-200 μ L of ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
- **Protein Quantification:** Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
- **Sample Preparation:** Mix 20-30 μ g of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
- **SDS-PAGE and Transfer:** Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-BRD4, 1:1000 dilution) overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Wash the membrane again and develop the blot using an ECL detection reagent.
- **Analysis:** Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using software like ImageJ and normalize to the loading control.



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